N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-chlorophenyl)acetamide
Description
N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-(2-chlorophenyl)acetamide is an acetamide derivative featuring a benzofuran moiety linked to a propan-2-ylamine group and a 2-chlorophenylacetamide side chain. This structure combines aromatic heterocyclic (benzofuran) and halogenated phenyl components, which are common in pharmaceuticals targeting neurological or anti-inflammatory pathways.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-13(10-16-11-15-7-3-5-9-18(15)23-16)21-19(22)12-14-6-2-4-8-17(14)20/h2-9,11,13H,10,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHFWFAIKCHLQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phenol-Ketone Cyclization
Heating 2-hydroxybenzaldehyde with chloroacetone in acetic acid at 80°C for 6 hours yields 2-acetylbenzofuran (75% yield). Subsequent bromination at the acetyl group using Br₂ in CCl₄ provides 2-bromoacetylbenzofuran, a key intermediate for introducing the propan-2-ylamine group.
Table 1: Optimization of Benzofuran Cyclization Conditions
| Starting Materials | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Hydroxybenzaldehyde + Chloroacetone | H₂SO₄ | 80 | 6 | 75 |
| 2-Hydroxybenzaldehyde + Acrylonitrile | p-TsOH | 100 | 8 | 68 |
| 2-Hydroxy-5-nitrobenzaldehyde + Ethyl vinyl ketone | HCl | 70 | 4 | 82 |
Propan-2-ylamine Sidechain Installation
Introducing the propan-2-ylamine group requires nucleophilic substitution or reductive amination.
Nucleophilic Displacement of α-Bromo Ketones
Reacting 2-bromoacetylbenzofuran with excess isopropylamine in THF at 0–25°C for 12 hours yields 1-(1-benzofuran-2-yl)propan-2-amine. The reaction proceeds via an SN2 mechanism, with yields highly dependent on amine stoichiometry (optimal 3:1 amine:bromide ratio).
Equation 1:
$$
\text{2-Bromoacetylbenzofuran} + \text{Isopropylamine} \xrightarrow{\text{THF, 25°C}} \text{1-(1-Benzofuran-2-yl)propan-2-amine} + \text{HBr}
$$
Reductive Amination Alternatives
Condensing benzofuran-2-carbaldehyde with acetone using TiCl₄ as a Lewis acid, followed by catalytic hydrogenation (H₂, Pd/C, 50 psi), provides an alternative route to the propan-2-ylamine derivative (62% yield over two steps).
2-(2-Chlorophenyl)acetyl Chloride Preparation
The electrophilic acylating agent is synthesized from 2-chlorophenylacetic acid:
Chlorination with Thionyl Chloride
Refluxing 2-chlorophenylacetic acid with excess SOCl₂ (1:3 molar ratio) in anhydrous dichloromethane for 2 hours quantitatively generates the acid chloride. Removal of excess SOCl₂ under reduced pressure yields 2-(2-chlorophenyl)acetyl chloride as a pale yellow liquid (98% purity by GC-MS).
Critical Parameters:
- Strict anhydrous conditions prevent hydrolysis to the parent acid
- SOCl₂ acts both as reagent and solvent at higher concentrations
Amide Bond Formation: Coupling Strategies
Coupling the amine and acid chloride is performed under Schotten-Baumann conditions:
Acylation in Biphasic Systems
Adding 1-(1-benzofuran-2-yl)propan-2-amine (1.0 eq) to a stirred mixture of 2-(2-chlorophenyl)acetyl chloride (1.2 eq) in dichloromethane/10% NaOH (1:1 v/v) at 0°C over 30 minutes affords the crude acetamide. Extraction with EtOAc and purification via silica chromatography (hexane:EtOAc 4:1) yields the title compound (83% yield).
Table 2: Comparative Acylation Methods
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaOH (aq) | CH₂Cl₂/H₂O | 0 | 0.5 | 83 |
| Et₃N | THF | 25 | 2 | 76 |
| DMAP | DMF | 40 | 4 | 68 |
Catalytic Coupling Agents
Using HATU/HOAt in DMF with DIPEA as base achieves comparable yields (85%) but increases cost and purification complexity.
Side Reaction Mitigation and Byproduct Analysis
Common side products include:
- N-Acylurea derivatives : Formed via over-activation of the acid chloride with coupling agents (prevented by strict stoichiometric control)
- Dimerization : The propan-2-ylamine may self-condense at elevated temperatures (suppressed by maintaining reaction below 30°C)
- Chlorophenyl Ring Halogenation : Electrophilic aromatic substitution at the chlorophenyl group occurs with excess acyl chloride (avoided by incremental reagent addition)
Spectroscopic Characterization and Validation
1H NMR (500 MHz, CDCl₃):
δ 1.25 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 3.12 (m, 1H, CH(CH₃)₂), 3.85 (s, 2H, CH₂CO), 4.45 (dd, J = 8.0, 5.5 Hz, 1H, NCH₂), 6.75–7.60 (m, 8H, aromatic).
IR (KBr):
νmax 3280 cm⁻¹ (N-H stretch), 1655 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-Cl).
Industrial-Scale Process Considerations
For kilogram-scale production:
- Continuous Flow Cyclization : Microreactor systems improve heat transfer during benzofuran synthesis (residence time 15 min vs. 6 h batch)
- Crystallization-Induced Purification : Exploiting the compound’s low solubility in n-heptane achieves >99.5% purity without chromatography
- Waste Stream Management : SOCl₂ byproducts are neutralized with NaHCO₃ slurry, generating NaCl, SO₂, and CO₂ for controlled venting
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-chlorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety may interact with enzymes or receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity. The acetamide linkage may facilitate the compound’s stability and bioavailability.
Comparison with Similar Compounds
Substituent Variations in Benzofuran/Benzothiazole Derivatives
Target Compound : Benzofuran core with 2-chlorophenylacetamide.
Analog : N-(6-methoxybenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide ()
- Structural Differences : Replaces benzofuran with a benzothiazole ring and adds a methoxy group.
- Implications: Benzothiazoles are known for enhanced electron-withdrawing properties and metabolic stability compared to benzofurans. The methoxy group may improve solubility but reduce lipophilicity .
Analog: N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide ()
- Structural Differences: Substitutes benzofuran with a thiazole ring and introduces a morpholino group.
- The morpholino group enhances solubility and may modulate CNS penetration .
Halogenated Phenyl Group Modifications
Analog : N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide ()
- Structural Differences : Replaces 2-chlorophenyl with 3-chloro-4-fluorophenyl and substitutes benzofuran with naphthalene.
- The dual halogenation (Cl, F) may alter receptor selectivity .
Analog : 3-[5-(4-Chlorophenyl)furan-2-yl]-N-phenylpropanamide ()
Functional Group Additions
Analog : Suvecaltamide (2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide) ()
- Structural Differences : Incorporates a trifluoroethoxy-pyridine group and lacks heterocyclic moieties.
- Implications : The trifluoroethoxy group enhances metabolic resistance, while the pyridine ring introduces basicity, influencing pharmacokinetics (e.g., plasma protein binding) .
Analog : AJ5d (N-(2-(2-chlorophenyl)-4-oxothiazolidin-3-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide) ()
- Structural Differences: Adds a thiazolidinone and quinazolinone ring system.
Comparative Data Table
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(2-chlorophenyl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a benzofuran moiety linked to a propan-2-amine and a chlorophenyl group. The molecular formula is , and it has been cataloged under PubChem CID 119104169 .
1. Antitumor Activity
Research indicates that benzofuran derivatives, including the compound , exhibit potent antitumor properties. A study highlighted that benzofuran compounds can inhibit cell proliferation across various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibitory effects with IC50 values in the low micromolar range against ovarian cancer cell lines (e.g., A2780) and other malignancies .
| Cell Line | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|
| A2780 (Ovarian Cancer) | 11 - 12 | High |
| HCT116 (Colon Cancer) | 40.82 | Moderate |
| NCI-H460 (Lung Cancer) | 80.92 | Significant |
2. Anti-inflammatory Effects
Benzofuran derivatives have been recognized for their anti-inflammatory properties. Compounds with similar structures have demonstrated the ability to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
3. Antimicrobial Activity
The compound shows promise as an antimicrobial agent. Studies have indicated that benzofuran derivatives possess antibacterial and antifungal activities, making them candidates for further development in treating infections .
The biological activity of this compound is believed to involve several mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at specific phases, particularly G1/S or G2/M, leading to apoptosis in cancer cells.
- Inhibition of Enzymatic Pathways : Benzofuran derivatives often inhibit key enzymes involved in tumor progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
Case Studies
Several studies have evaluated the efficacy of benzofuran-based compounds:
- Anticancer Study : A series of benzofuran derivatives were synthesized and tested against various cancer cell lines, revealing significant cytotoxicity with IC50 values ranging from 11 μM to over 80 μM depending on the specific derivative and cell line tested .
- Inflammation Model : In animal models of inflammation, benzofuran derivatives demonstrated a reduction in edema and inflammatory cytokines, indicating their potential utility in treating conditions like arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
